2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE
Overview
Description
2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE is a complex organic compound with the molecular formula C18H14N6O2S3 and a molecular weight of 442.543 g/mol . This compound is known for its unique structure, which includes a cyano group, a pyridinylamino group, and an isothiazolyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-pyridinylamine with 2-oxo-2-(2-pyridinylamino)ethyl isothiocyanate under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE can be compared with other similar compounds, such as:
- 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE
- 2-[(4-CYANO-3-{[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2S3/c19-9-12-17(27-10-15(25)22-13-5-1-3-7-20-13)24-29-18(12)28-11-16(26)23-14-6-2-4-8-21-14/h1-8H,10-11H2,(H,20,22,25)(H,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZHRHYYAPVODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC=N3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328285-76-3 | |
Record name | 2-[(4-CYANO-3-{[2-OXO-2-(2-PYRIDINYLAMINO)ETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-PYRIDINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.